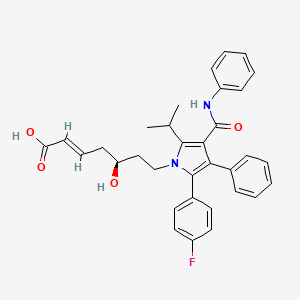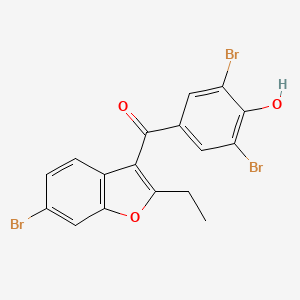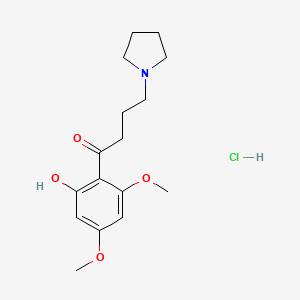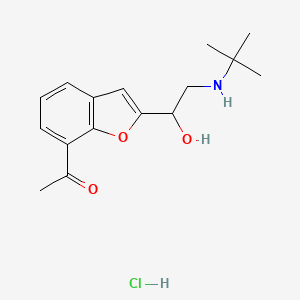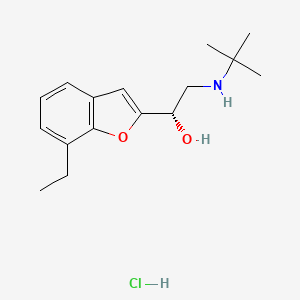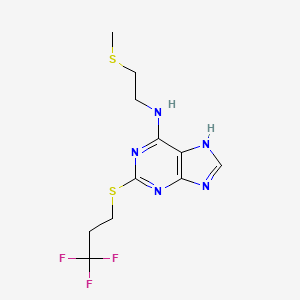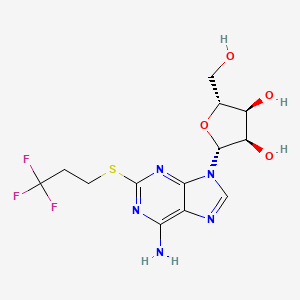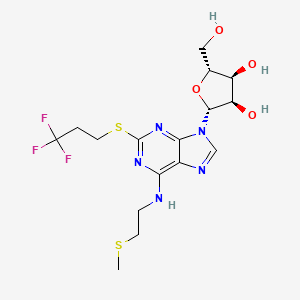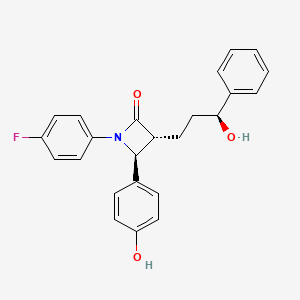
(3R,4S)-1-(4-fluorofenil)-3-((S)-3-hidroxi-3-fenilpropil)-4-(4-hidroxifenil)azetidin-2-ona
Descripción general
Descripción
An stereoisomer of Ezetimibe. Ezetimibe inhibits intestinal cholesterol absorption by preventing cholesterol uptake by the Niemann-Pick C1-like 1 (NPC1L9) protein, a cholesterol transporter located in the apical membrane of enterocytes.
Aplicaciones Científicas De Investigación
Ezetimibe Impurity 1: Análisis exhaustivo: Ezetimibe, conocido por su nombre de impureza “Ezetimibe Impurity 1,” es un compuesto significativo en la investigación y desarrollo farmacéutico. A continuación, se presenta un análisis detallado de sus aplicaciones en diversos campos científicos:
Control de calidad
En el proceso de control de calidad (QC), Ezetimibe Impurity 1 se utiliza para validar los métodos analíticos empleados en la fabricación de Ezetimibe, garantizando que el producto final cumpla con los estándares requeridos {svg_1}.
Cumplimiento normativo
Para presentaciones regulatorias, como las solicitudes de nuevos medicamentos abreviados (ANDA), Ezetimibe Impurity 1 se utiliza para demostrar el cumplimiento de los estándares farmacopeicos, lo que ayuda en el proceso de aprobación de versiones genéricas de Ezetimibe {svg_2}.
Validación del método
Durante la validación del método (AMV), esta impureza se utiliza para confirmar que los procedimientos analíticos utilizados son adecuados para su propósito previsto, lo cual es fundamental para garantizar una calidad consistente en los productos farmacéuticos {svg_3}.
Estudios de estabilidad
Ezetimibe Impurity 1 juega un papel en los estudios de estabilidad, que evalúan cómo la calidad de una sustancia farmacéutica varía con el tiempo bajo la influencia de factores ambientales como la temperatura, la humedad y la luz {svg_4}.
Identificación de impurezas desconocidas
En la investigación farmacéutica, identificar impurezas desconocidas es vital para la seguridad de los medicamentos. Ezetimibe Impurity 1 se puede utilizar como estándar de comparación en estas investigaciones {svg_5}.
Evaluación del potencial genotóxico
Evaluar el potencial genotóxico de los compuestos farmacéuticos es esencial para evaluar su seguridad. Ezetimibe Impurity 1 puede usarse en estudios diseñados para detectar impurezas genotóxicas {svg_6}.
Producción comercial
Durante la producción comercial, Ezetimibe Impurity 1 se emplea para garantizar que cada lote de Ezetimibe mantenga una calidad y eficacia constantes durante toda su vida útil {svg_7}.
Mecanismo De Acción
Ezetimibe Impurity 1, also known as (3R,4S)-1-(4-fluorophenyl)-3-((S)-3-hydroxy-3-phenylpropyl)-4-(4-hydroxyphenyl)azetidin-2-one, is a compound related to Ezetimibe, a lipid-lowering compound .
Target of Action
The primary target of Ezetimibe Impurity 1 is likely similar to that of Ezetimibe, which is the sterol transporter Niemann-Pick C1-Like 1 (NPC1L1) . NPC1L1 plays an essential role in promoting intestinal cholesterol uptake .
Mode of Action
Ezetimibe Impurity 1, like Ezetimibe, is expected to interact with NPC1L1, inhibiting the absorption of cholesterol and phytosterols in the small intestine . This interaction reduces the delivery of intestinal cholesterol to the liver .
Biochemical Pathways
By inhibiting NPC1L1, Ezetimibe Impurity 1 interferes with the normal biochemical pathway of cholesterol absorption in the intestine . This results in a decrease in the total amount of cholesterol delivered to the liver .
Pharmacokinetics
The estimated terminal half-life of ezetimibe and ezetimibe-glucuronide is approximately 22 hours .
Result of Action
The inhibition of cholesterol absorption by Ezetimibe Impurity 1 leads to a decrease in the total amount of cholesterol in the body . This can help in the management of hypercholesterolemia .
Action Environment
The action of Ezetimibe Impurity 1, like that of Ezetimibe, can be influenced by various environmental factors. For instance, the presence of food can affect the absorption of the compound . Additionally, the compound’s stability could be affected by factors such as temperature and pH .
Propiedades
IUPAC Name |
(3R,4S)-1-(4-fluorophenyl)-4-(4-hydroxyphenyl)-3-[(3S)-3-hydroxy-3-phenylpropyl]azetidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22FNO3/c25-18-8-10-19(11-9-18)26-23(17-6-12-20(27)13-7-17)21(24(26)29)14-15-22(28)16-4-2-1-3-5-16/h1-13,21-23,27-28H,14-15H2/t21-,22+,23-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZKGJGUGALISLD-XPWALMASSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCC2C(N(C2=O)C3=CC=C(C=C3)F)C4=CC=C(C=C4)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H](CC[C@@H]2[C@H](N(C2=O)C3=CC=C(C=C3)F)C4=CC=C(C=C4)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
190595-66-5 | |
| Record name | Desfluoro Ezetimibe, (3'S,3R,4S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/57H34XFV8F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of synthesizing and studying Ezetimibe Impurity 1?
A1: Understanding the impurities present in a drug substance like Ezetimibe is crucial for several reasons. Firstly, it ensures the quality, safety, and efficacy of the final drug product. [] Characterizing impurities helps establish their potential toxicity and impact on the drug's stability. Additionally, studying the synthesis and properties of impurities can provide valuable insights into the drug's manufacturing process and potential side reactions.
Q2: The abstract mentions the preparation method of Ezetimibe Impurity 1. Can you elaborate on the significance of the starting material used?
A2: The abstract states that (4R)-3-[(5R)-5-phenyl-5-hydroxy-1-oxopentyl]-4-phenyl-2-oxazolidinone serves as the starting material for synthesizing Ezetimibe Impurity 1. [] This suggests a structural relationship between the starting material and the target impurity. Understanding the chemical transformations involved in this synthesis can help optimize the purification process of Ezetimibe, minimizing the presence of this impurity in the final drug product.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




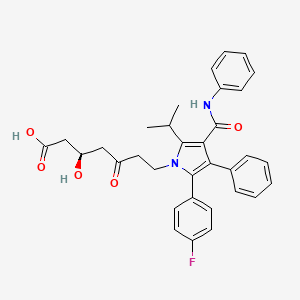
![Pentane-1,5-diyl bis{3-[(1R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl]propanoate}](/img/structure/B601621.png)
